molecular formula C11H17N3O3S B10759676 4-Sulfonamide-[1-(4-aminobutane)]benzamide CAS No. 180989-15-5

4-Sulfonamide-[1-(4-aminobutane)]benzamide

Cat. No.: B10759676
CAS No.: 180989-15-5
M. Wt: 271.34 g/mol
InChI Key: ZDYFRIZTYRFPJC-UHFFFAOYSA-N
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Description

4-Sulfonamide-[1-(4-aminobutane)]benzamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. The chemical formula of this compound is C11H17N3O3S . This compound is known for its experimental use and has been studied for its interactions and mechanism of action, particularly in relation to carbonic anhydrase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfonamide-[1-(4-aminobutane)]benzamide typically involves the reaction of 4-aminobutane with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Sulfonamide-[1-(4-aminobutane)]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Sulfonamide-[1-(4-aminobutane)]benzamide involves its interaction with carbonic anhydrase enzymes. The compound acts as an inhibitor of these enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition affects the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is crucial in various physiological processes .

Properties

IUPAC Name

N-(4-aminobutyl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c12-7-1-2-8-14-11(15)9-3-5-10(6-4-9)18(13,16)17/h3-6H,1-2,7-8,12H2,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYFRIZTYRFPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCN)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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